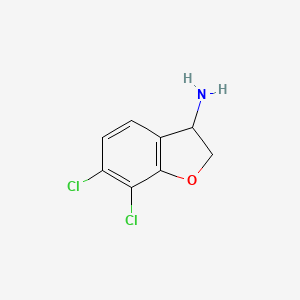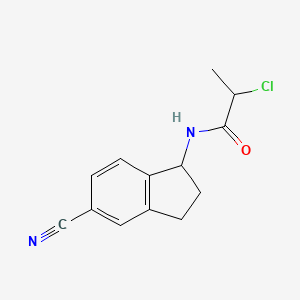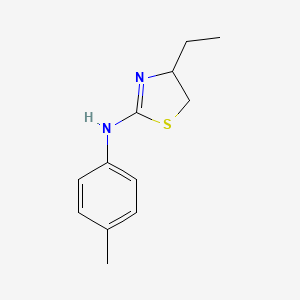
4-ethyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-ethyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine” is a compound that belongs to the class of amines . Amines can be either alkyl-substituted (alkylamines) or aryl-substituted (aryl amines). The degree of substitution at the nitrogen atom determines whether an amine is primary, secondary, or tertiary .
Synthesis Analysis
The synthesis of similar compounds, such as 4H-3,1-Benzothiazin-4-Ones, often starts from anthranilic acid derivatives . These synthetic entries allow for the introduction of diverse substituents at various positions . For instance, anthranilic acid or methyl anthranilate can be converted using aroyl isothiocyanates to thiourea derivatives . These can then undergo a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
A significant application of derivatives of thiazoles, such as 4-ethyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, is in the field of antimicrobial and antifungal activities. The synthesis of various derivatives has been explored to test their efficacy against bacterial and fungal pathogens. For instance, Wardkhan et al. (2008) studied the antimicrobial activities of thiazole derivatives against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Anticancer Evaluation
The derivatives of thiazoles have also been evaluated for their potential anticancer activities. Yakantham et al. (2019) synthesized and tested new derivatives for their effectiveness against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) (Yakantham et al., 2019).
Antibacterial Activity
The antibacterial properties of thiazole derivatives have been a focus of research, with studies exploring the synthesis of new compounds and testing their effectiveness against various bacterial strains. Uwabagira et al. (2018) reported on the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and its antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).
Antioxidant Activity
The antioxidant properties of thiazole derivatives have also been examined. Tumosienė et al. (2014) synthesized novel S-substituted derivatives and screened them for their free radical scavenging activity. They found significant antioxidant activity, with one compound showing activity 2.5 times higher than the antibiotic control (cefazolin) (Tumosienė et al., 2014).
Applications in DNA Binding and Imaging
Thiazole derivatives are also used in the design of DNA-binding dyes and imaging. Benson et al. (1993) conducted spectroscopic studies on the complexes of double-stranded DNA with thiazole derivatives, showing efficient energy transfer from donor to acceptor chromophores, with applications in post-staining of gels and multiplex detection of DNA restriction fragments (Benson et al., 1993).
Enzyme Inhibition Studies
Thiazole derivatives have been studied for their enzyme inhibition properties. Babar et al. (2017) synthesized a series of compounds and determined their α-glucosidase and β-glucosidase inhibition activities, finding high percentage inhibition towards these enzymes (Babar et al., 2017).
Propiedades
IUPAC Name |
4-ethyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-3-10-8-15-12(13-10)14-11-6-4-9(2)5-7-11/h4-7,10H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJLDWNXWJOGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

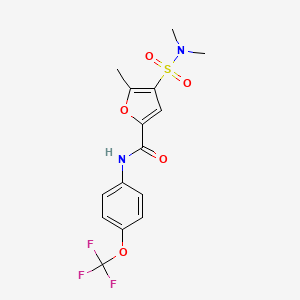
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2555983.png)
![((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B2555986.png)
![N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide](/img/structure/B2555988.png)
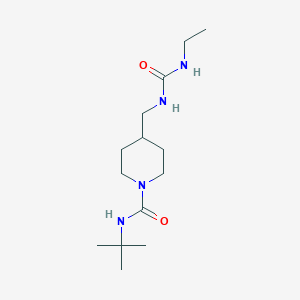


![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2555996.png)
![9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2555997.png)
![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2555999.png)

